molecular formula C7H13F3O B2734978 (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol CAS No. 2248210-05-9

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol

Cat. No. B2734978
CAS RN: 2248210-05-9
M. Wt: 170.175
InChI Key: UPUBASFJIUJJNY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol, also known as TFMOH, is a chiral alcohol with a unique chemical structure. It has been widely used in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is not well understood. However, it is believed that (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral compounds through asymmetric synthesis. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can also act as a chiral dopant, imparting optical activity to liquid crystals.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol. However, studies have shown that (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is not toxic and does not exhibit any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is its high enantioselectivity, which makes it an ideal chiral building block for asymmetric synthesis. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is readily available and relatively easy to synthesize. However, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has some limitations, including its high cost and limited availability in large quantities.

Future Directions

There are several future directions for the research on (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol. One potential application is in the development of new chiral drugs and agrochemicals. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can also be used as a chiral dopant in liquid crystals for the development of new display technologies. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can be used as a chiral ligand in asymmetric catalysis for the synthesis of new chiral compounds.
Conclusion
In conclusion, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is a chiral alcohol with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has high enantioselectivity and is readily available, making it an ideal chiral building block for asymmetric synthesis. Future research on (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can lead to the development of new chiral compounds and technologies.

Synthesis Methods

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can be synthesized through several methods, including the reduction of the corresponding ketone or aldehyde, the Grignard reaction, and the alkylation of a carbanion. The most common method for (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol synthesis is the reduction of 2,2,2-trifluoroacetophenone using a chiral reducing agent, such as L-selectride or DIBAL-H.

Scientific Research Applications

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been extensively used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. For example, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been used in the synthesis of chiral β-blockers, anticonvulsants, and herbicides. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been used as a chiral dopant in liquid crystals and as a chiral ligand in asymmetric catalysis.

properties

IUPAC Name

(2R)-6,6,6-trifluoro-2-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUBASFJIUJJNY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol

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